Imidocarb
Imidocarb
Imidocarb is a member of ureas. It has a role as an antiprotozoal drug.
Imidocarb is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia and other parasites.
One of ANTIPROTOZOAL AGENTS used especially against BABESIA in livestock. Toxicity has been reported.
See also: Imidocarb Dipropionate (has salt form).
Imidocarb is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia and other parasites.
One of ANTIPROTOZOAL AGENTS used especially against BABESIA in livestock. Toxicity has been reported.
See also: Imidocarb Dipropionate (has salt form).
Brand Name:
Vulcanchem
CAS No.:
27885-92-3
VCID:
VC20772896
InChI:
InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26)
SMILES:
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4
Molecular Formula:
C19H20N6O
Molecular Weight:
348.4 g/mol
Imidocarb
CAS No.: 27885-92-3
Cat. No.: VC20772896
Molecular Formula: C19H20N6O
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Imidocarb is a member of ureas. It has a role as an antiprotozoal drug. Imidocarb is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia and other parasites. One of ANTIPROTOZOAL AGENTS used especially against BABESIA in livestock. Toxicity has been reported. See also: Imidocarb Dipropionate (has salt form). |
|---|---|
| CAS No. | 27885-92-3 |
| Molecular Formula | C19H20N6O |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) |
| Standard InChI Key | SCEVFJUWLLRELN-UHFFFAOYSA-N |
| SMILES | C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 |
| Canonical SMILES | C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator